molecular formula C11H13ClFNO2 B2625764 Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1909287-72-4

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2625764
CAS No.: 1909287-72-4
M. Wt: 245.68
InChI Key: CNPGVSJTGTYIDG-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of flow microreactor systems, to enhance efficiency and yield. These systems allow for precise control over reaction parameters, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, thereby influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2R,5R)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2R,5R)-5-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a pharmaceutical intermediate and research tool compared to its analogs .

Properties

IUPAC Name

(2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGVSJTGTYIDG-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=C(C=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@@H]1C2=CC=C(C=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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